2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyanomethyl group, and a dimethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanomethyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and cyanomethyl groups can participate in binding interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyanomethyl)-N-(2,4-dimethylphenyl)acetamide
- 2-Chloro-N-(cyanomethyl)-N-(3,5-dimethylphenyl)acetamide
- 2-Chloro-N-(cyanomethyl)-N-(2,6-diethylphenyl)acetamide
Uniqueness
2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,6-dimethylphenyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
60394-68-5 |
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Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C12H13ClN2O/c1-9-4-3-5-10(2)12(9)15(7-6-14)11(16)8-13/h3-5H,7-8H2,1-2H3 |
InChI Key |
VIKQQGJMQDNWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC#N)C(=O)CCl |
Origin of Product |
United States |
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